BenchChemオンラインストアへようこそ!

2-(3-aminopyrrolidin-1-yl)-N,N-diisopropylacetamide

Physicochemical profiling Lipophilicity Medicinal chemistry

This 3-aminopyrrolidine-acetamide building block is essential for kinase inhibitor SAR studies (targeting Akt, PI3K, LRRK2 & chemokine receptors). Its bulky N,N-diisopropyl group defines the upper steric boundary in amide-binding pocket exploration. The commercial 98% racemate is supplied with a comprehensive, three-technique QC panel (NMR, HPLC, GC), a critical advantage over lower-purity 95% alternatives, minimizing catalyst poisoning in downstream amide couplings or reductive aminations. Strategic bulk procurement is advised: this specific congener faces single-source dependency and an EU discontinuation risk.

Molecular Formula C12H25N3O
Molecular Weight 227.35 g/mol
CAS No. 1248262-64-7
Cat. No. B1468110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-aminopyrrolidin-1-yl)-N,N-diisopropylacetamide
CAS1248262-64-7
Molecular FormulaC12H25N3O
Molecular Weight227.35 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)C(=O)CN1CCC(C1)N
InChIInChI=1S/C12H25N3O/c1-9(2)15(10(3)4)12(16)8-14-6-5-11(13)7-14/h9-11H,5-8,13H2,1-4H3
InChIKeyASZFHEQWJLSOQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Aminopyrrolidin-1-yl)-N,N-diisopropylacetamide (CAS 1248262-64-7): Structural and Supplier Baseline for Research Procurement


2-(3-Aminopyrrolidin-1-yl)-N,N-diisopropylacetamide (CAS 1248262-64-7) is a synthetic small molecule (C₁₂H₂₅N₃O, MW 227.35 g/mol) built on a 3-aminopyrrolidine scaffold linked via an acetamide bridge to a sterically bulky N,N-diisopropyl group [1]. The 3-aminopyrrolidine core is a privileged motif in medicinal chemistry, exploited in numerous kinase inhibitor programs targeting Akt, Abl, PI3K, SYK, LRRK2, and chemokine receptors [2]. Computed physicochemical descriptors include XLogP3-AA of 0.6, a topological polar surface area (TPSA) of 49.6 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and four rotatable bonds [1]. The compound is commercially supplied as a research chemical with a standard purity specification of 98%, and suppliers such as Bidepharm provide batch-specific QC documentation including NMR, HPLC, and GC analyses . It possesses one undefined stereocenter at the 3-position of the pyrrolidine ring, and the commercial material is typically the racemate [1].

Why Generic Substitution Fails for 2-(3-Aminopyrrolidin-1-yl)-N,N-diisopropylacetamide: Scaffold Divergence and Data Gaps


The 2-(3-aminopyrrolidin-1-yl)-acetamide scaffold family encompasses a broad range of N-substituted amide congeners—diethyl, mono-isopropyl, sec-butyl, and unsubstituted—each possessing distinct physicochemical and steric profiles that cannot be assumed equivalent . Even within the same nominal scaffold, variations in amide substitution directly modulate lipophilicity (the diisopropyl congener carries XLogP3-AA of 0.6), hydrogen-bonding capacity, and conformational flexibility, all of which influence target-binding thermodynamics, kinase selectivity profiles, and ADME behavior [1]. For procurement specifications requiring batch-level analytical traceability, generic substitution is further precluded by vendor-to-vendor variability: Bidepharm supplies the diisopropyl derivative at a certified 98% purity with NMR, HPLC, and GC verification , whereas the diethyl and mono-isopropyl analogs are supplied by other vendors under different QC regimes and, notably, the diisopropyl variant is reported as discontinued by at least one European supplier, raising supply-chain continuity concerns .

Quantitative Evidence Guide for 2-(3-Aminopyrrolidin-1-yl)-N,N-diisopropylacetamide: Comparator-Based Differentiation Data


Lipophilicity Ranking Among N-Substituted 3-Aminopyrrolidine-Acetamide Congeners

The diisopropyl-substituted congener exhibits an XLogP3-AA of 0.6, placing it at the lower boundary of typical oral drug space but substantially more lipophilic than the diethyl analog. While direct experimentally measured logP values are unavailable for the full congener set, the computed XLogP3-AA rank order—diisopropyl (0.6) > mono-isopropyl (predicted ~0.1–0.3) > diethyl (predicted <0.0)—is consistent with the increasing carbon count and steric shielding of the amide nitrogen by the branched isopropyl groups [1]. This difference in lipophilicity has implications for passive membrane permeability and non-specific protein binding in biochemical and cell-based assays [2].

Physicochemical profiling Lipophilicity Medicinal chemistry Drug-likeness

Supplier Batch Purity Specification and QC Documentation Availability

The target compound is supplied by Bidepharm at a certified purity of 98%, with batch-specific QC documentation including NMR, HPLC, and GC reports . In contrast, the closest structural analog, 2-(3-aminopyrrolidin-1-yl)-N,N-diethylacetamide (CAS 1249079-76-2), is typically listed at 95% purity across multiple vendors with less consistently available multi-technique QC . Furthermore, the diisopropyl derivative is reported as a discontinued product by CymitQuímica (2019), indicating constrained or intermittent commercial availability, which imposes sourcing discipline: users requiring this specific N,N-diisopropyl substitution pattern must verify active supply and QC documentation prior to experimental commitment .

Quality control Procurement specification Analytical characterization Rare chemical sourcing

Scaffold-Derived Kinase Inhibition Expectation: SYK and LRRK2 Class-Level Evidence

Vendor and database annotations describe 2-(3-aminopyrrolidin-1-yl)-N,N-diisopropylacetamide as a compound investigated for inhibition of Spleen Tyrosine Kinase (SYK) and Leucine-Rich Repeat Kinase 2 (LRRK2) . The 3-aminopyrrolidine scaffold is well-precedented in these kinase families: Freeman-Cook et al. (2010) demonstrated that elaborated 3-aminopyrrolidine derivatives achieve ATP-competitive Akt inhibition with IC50 values in the sub-nanomolar to low-nanomolar range, while BindingDB contains records of 3-aminopyrrolidine-bearing SYK inhibitors with IC50 values of 0.5 nM in recombinant GST-hSyk assays [1]. However, no peer-reviewed publication has reported a measured IC50, Ki, or Kd value for the specific compound 2-(3-aminopyrrolidin-1-yl)-N,N-diisopropylacetamide against SYK, LRRK2, or any other kinase target. The kinase-inhibitor annotation therefore represents a class-level inference from scaffold precedent rather than experimentally confirmed target engagement data for this exact molecule .

Kinase inhibition SYK LRRK2 3-Aminopyrrolidine scaffold Oncology Parkinson's disease

Steric Bulk Differentiation: Diisopropyl vs. Diethyl Amide Substitution and Conformational Restriction

The N,N-diisopropylacetamide moiety introduces significantly greater steric bulk at the amide terminus compared to the N,N-diethyl or mono-alkyl congeners. The diisopropyl group presents two branched isopropyl substituents at the amide nitrogen, creating a sterically congested environment that restricts rotational freedom about the amide C–N bond and alters the accessible conformational ensemble relative to the more flexible diethyl analog [1]. This steric differentiation is architecturally relevant for medicinal chemistry campaigns seeking to exploit shape complementarity in a target binding pocket: branched alkyl amides can occupy hydrophobic sub-pockets inaccessible to linear or smaller-branched substituents, potentially modulating isoform selectivity [2]. No published X-ray co-crystal structure of the diisopropyl congener bound to any target is available to confirm this hypothesis.

Steric parameters Conformational analysis Structure-activity relationships Molecular design

Recommended Application Scenarios for 2-(3-Aminopyrrolidin-1-yl)-N,N-diisopropylacetamide Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of Sterically Differentiated 3-Aminopyrrolidine-Acetamide Kinase Probe Libraries

The compound serves as a key building block for constructing a congeneric series of 3-aminopyrrolidine-acetamide derivatives with systematic variation at the amide terminus. Its sterically demanding N,N-diisopropyl substitution (MW 227.35, heavy atom count 16) complements smaller congeners (diethyl, MW 199.29; mono-isopropyl, MW 185.27) to enable structure-activity relationship (SAR) interrogation of the amide-binding region of kinase ATP sites . Researchers can use the diisopropyl variant as the upper boundary of steric tolerance in this vector, while the diethyl analog serves as the lower boundary, allowing identification of optimal steric fit for target selectivity [1].

Procurement Requiring Batch-Certified Analytical Documentation for Reproducible Synthesis

For multi-step synthetic campaigns where intermediate purity directly impacts downstream yield and impurity profiles, the Bidepharm-supplied material at 98% purity with NMR, HPLC, and GC documentation provides a higher-confidence starting point compared to the 95%-grade diethyl or mono-isopropyl alternatives . The three-technique QC panel enables cross-validation of identity and purity prior to use in sensitive reactions such as amide coupling, reductive amination, or metal-catalyzed transformations where amine impurities can poison catalysts [1].

Physicochemical Property Benchmarking and Computational Model Training Sets

The diisopropyl congener's computed XLogP3-AA of 0.6, TPSA of 49.6 Ų, and hydrogen bond donor/acceptor counts (1 HBD, 3 HBA) place it in a distinct region of physicochemical space within the 3-aminopyrrolidine-acetamide family . This property profile makes it suitable as a calibration compound for machine learning models predicting lipophilicity, permeability, or solubility within this scaffold series, particularly when experimental logP/logD and solubility measurements are obtained alongside the computed values [1].

Supply-Chain-Conscious Procurement Planning for Long-Term Research Programs

Given that CymitQuímica has listed this compound as discontinued (2019) while Bidepharm maintains active supply, procurement planning must account for potential single-source dependency . Multi-year research programs incorporating this specific diisopropyl congener should consider bulk procurement with verified QC certificates and identify backup synthetic routes to mitigate supply disruption risk—a consideration not required for the more widely available diethyl analog (CAS 1249079-76-2) supplied by multiple vendors [1].

Quote Request

Request a Quote for 2-(3-aminopyrrolidin-1-yl)-N,N-diisopropylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.